4,4'-Bis(3-methylcarbazol-9-yl)biphenyl
Overview
Description
4,4’-Bis(3-methylcarbazol-9-yl)biphenyl is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications. The compound consists of a biphenyl core with two 3-methylcarbazol-9-yl groups attached at the 4,4’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-methylcarbazol-9-yl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between 4,4’-dibromobiphenyl and 3-methylcarbazole-9-boronic acid under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(3-methylcarbazol-9-yl)biphenyl are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(3-methylcarbazol-9-yl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of advanced materials for electronic applications.
Scientific Research Applications
4,4’-Bis(3-methylcarbazol-9-yl)biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of organic semiconductors and light-emitting materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4,4’-Bis(3-methylcarbazol-9-yl)biphenyl primarily involves its electronic properties. The compound acts as a hole transport material in electronic devices, facilitating the movement of positive charges. Its molecular structure allows for efficient energy transfer and charge transport, making it an essential component in OLEDs and other electronic applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(carbazol-9-yl)biphenyl: Similar in structure but without the methyl groups, used in similar electronic applications.
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: Another derivative with slight structural variations, also used in OLEDs and OPVs.
Uniqueness
4,4’-Bis(3-methylcarbazol-9-yl)biphenyl is unique due to the presence of the 3-methyl groups on the carbazole moieties. These methyl groups can influence the electronic properties and stability of the compound, potentially enhancing its performance in specific applications compared to its non-methylated counterparts.
Properties
IUPAC Name |
3-methyl-9-[4-[4-(3-methylcarbazol-9-yl)phenyl]phenyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-25-11-21-37-33(23-25)31-7-3-5-9-35(31)39(37)29-17-13-27(14-18-29)28-15-19-30(20-16-28)40-36-10-6-4-8-32(36)34-24-26(2)12-22-38(34)40/h3-24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQPLPSCABMKLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C)C8=CC=CC=C86 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627180 | |
Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681230-29-5 | |
Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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